![molecular formula C8H10N2O3 B2717927 (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate CAS No. 866150-65-4](/img/structure/B2717927.png)
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes a furan ring and a carbamate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate typically involves the reaction of furan derivatives with appropriate amines and carbamates. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media, followed by dehydration . Another method is the Feist-Benary synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound .
Industrial Production Methods
Industrial production of furan derivatives often involves the catalytic dehydration of pentoses derived from biomass feedstock, such as oat hulls . This process is environmentally friendly and sustainable, making it a preferred method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as acetyl nitrate and sulfur trioxide are used for nitration and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions include furan-2-carboxaldehyde, furan-2-ol, and various substituted furan derivatives .
Scientific Research Applications
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Furfurylamine: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is unique due to its specific structure, which combines a furan ring with a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(7-4-3-5-12-7)10-13-8(11)9-2/h3-5H,1-2H3,(H,9,11)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMBLAHSGVJRS-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
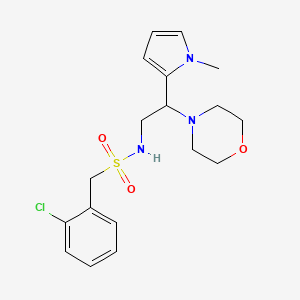
![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
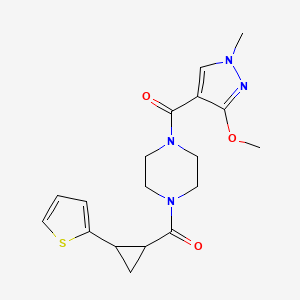

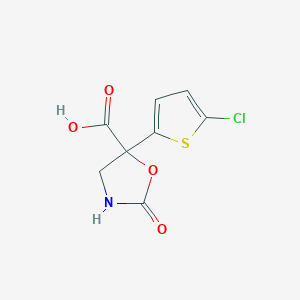

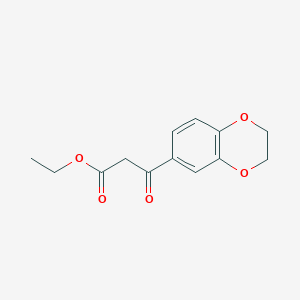
![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)
![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)
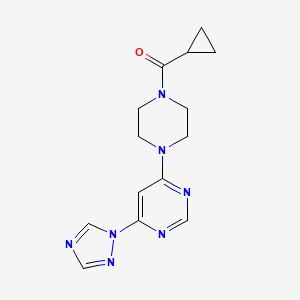
![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)
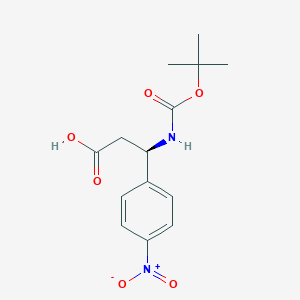
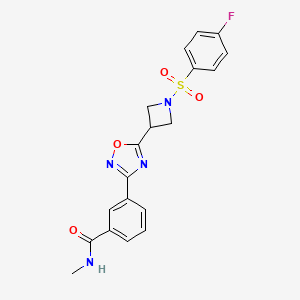
![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/new.no-structure.jpg)
